REACTION_CXSMILES
|
CC(NC(C)C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][P:21](=[O:28])([O:25][CH2:26][CH3:27])[O:22][CH2:23][CH3:24])=[CH:16][CH:15]=1.FC(F)(F)S([Cl:34])(=O)=O.P(=O)([O-])[O-].[Cl-].[NH4+]>O1CCCC1.C(OCC)C>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]([P:21](=[O:28])([O:22][CH2:23][CH3:24])[O:25][CH2:26][CH3:27])[Cl:34])=[CH:18][CH:19]=1 |f:5.6|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)NC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at -78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 0° C. where it
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to -78° C
|
Type
|
ADDITION
|
Details
|
above was added
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature where it
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
any further reaction
|
Type
|
WASH
|
Details
|
was washed first with an aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |